molecular formula C59H90N16O12 B12771626 H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH CAS No. 255706-49-1

H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH

カタログ番号: B12771626
CAS番号: 255706-49-1
分子量: 1215.4 g/mol
InChIキー: XZVJQKQWFVVGGV-UILVTTEASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH is a peptide compound composed of the amino acids arginine, leucine, phenylalanine, tyrosine, lysine, serine, and valine. This peptide sequence is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer, such as TERT positive non-small cell lung cancer in HLA-A2 positive patients .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its carboxyl group activated, is coupled to the free amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

化学反応の分析

Types of Reactions

H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution reagents: Various amino acid derivatives can be used for substitution reactions.

Major Products Formed

    Dityrosine: Formed from the oxidation of tyrosine residues.

    Modified peptides: Resulting from substitution reactions to alter the peptide’s properties.

科学的研究の応用

H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH has several scientific research applications:

作用機序

The mechanism of action of H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH involves its interaction with specific molecular targets and pathways. In the context of cancer treatment, this peptide may target the telomerase reverse transcriptase (TERT) enzyme, which is essential for the proliferation of cancer cells. By inhibiting TERT, the peptide can potentially reduce tumor growth and progression .

類似化合物との比較

Similar Compounds

Uniqueness

H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH is unique due to its specific sequence and potential therapeutic applications in cancer treatment. Its ability to target TERT positive non-small cell lung cancer in HLA-A2 positive patients sets it apart from other peptides .

特性

CAS番号

255706-49-1

分子式

C59H90N16O12

分子量

1215.4 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C59H90N16O12/c1-34(2)29-43(70-49(78)40(61)19-13-27-66-58(62)63)52(81)71-44(30-36-15-7-5-8-16-36)54(83)72-45(31-37-17-9-6-10-18-37)55(84)73-46(32-38-22-24-39(77)25-23-38)53(82)69-42(21-14-28-67-59(64)65)50(79)68-41(20-11-12-26-60)51(80)74-47(33-76)56(85)75-48(35(3)4)57(86)87/h5-10,15-18,22-25,34-35,40-48,76-77H,11-14,19-21,26-33,60-61H2,1-4H3,(H,68,79)(H,69,82)(H,70,78)(H,71,81)(H,72,83)(H,73,84)(H,74,80)(H,75,85)(H,86,87)(H4,62,63,66)(H4,64,65,67)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChIキー

XZVJQKQWFVVGGV-UILVTTEASA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

正規SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。